molecular formula C18H22N2O B092462 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- CAS No. 17895-87-3

5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)-

Cat. No. B092462
CAS RN: 17895-87-3
M. Wt: 282.4 g/mol
InChI Key: WYFVZZWLJALQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- is a chemical compound that has been the focus of scientific research for its potential therapeutic applications. This compound is also known as DMABEP and has been synthesized using various methods. The aim of

Mechanism Of Action

The mechanism of action of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- is not fully understood. However, studies have shown that DMABEP can induce apoptosis in cancer cells by activating the caspase pathway. DMABEP has also been shown to inhibit the expression of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.

Biochemical And Physiological Effects

Studies have shown that 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- has various biochemical and physiological effects. DMABEP has been shown to induce apoptosis in cancer cells by activating the caspase pathway. DMABEP has also been shown to inhibit the expression of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. In addition, DMABEP has been shown to have anti-oxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- in lab experiments is its potential therapeutic applications. DMABEP has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a promising therapeutic agent. However, one of the limitations of using DMABEP in lab experiments is its toxicity. Studies have shown that DMABEP can be toxic to normal cells, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the research on 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)-. One direction is to investigate the potential therapeutic applications of DMABEP in the treatment of other diseases, such as neurodegenerative diseases. Another direction is to develop less toxic derivatives of DMABEP that can be used in clinical trials. Finally, further research is needed to fully understand the mechanism of action of DMABEP and its potential therapeutic applications.

Synthesis Methods

The synthesis of 5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- has been achieved using various methods. One of the most common methods involves the reaction of 2-(dimethylamino)ethanol with 5-chloro-2-methoxybenzoic acid, followed by cyclization using phosphorus oxychloride. Another method involves the reaction of 2-(dimethylamino)ethanol with 5-chloro-2-methoxybenzaldehyde, followed by cyclization using sodium hydride.

Scientific Research Applications

5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)- has been the focus of scientific research for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that DMABEP can induce apoptosis in cancer cells by activating the caspase pathway. DMABEP has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

properties

CAS RN

17895-87-3

Product Name

5H-Benzo(4,5)cyclohepta(1,2-b)pyridine, 10,11-dihydro-5-(2-(dimethylamino)ethoxy)-

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

2-(7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-yloxy)-N,N-dimethylethanamine

InChI

InChI=1S/C18H22N2O/c1-20(2)12-13-21-18-15-7-4-3-6-14(15)9-10-17-16(18)8-5-11-19-17/h3-8,11,18H,9-10,12-13H2,1-2H3

InChI Key

WYFVZZWLJALQLV-UHFFFAOYSA-N

SMILES

CN(C)CCOC1C2=C(CCC3=CC=CC=C13)N=CC=C2

Canonical SMILES

CN(C)CCOC1C2=C(CCC3=CC=CC=C13)N=CC=C2

synonyms

5-[2-(Dimethylamino)ethoxy]-10,11-dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridine

Origin of Product

United States

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